N-tert-Butyloxycarbonyl Dehydro Silodosin is a derivative of Silodosin, a medication primarily used for the treatment of benign prostatic hyperplasia (BPH). This compound is characterized by the presence of a tert-butyloxycarbonyl protecting group, which plays a crucial role in its synthesis and stability. Silodosin itself is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate.
Silodosin was originally developed by the pharmaceutical company Kissei Pharmaceutical Co., Ltd. The compound N-tert-Butyloxycarbonyl Dehydro Silodosin is synthesized as part of the preparation process for Silodosin, with various patents detailing its synthesis and applications in medicinal chemistry .
N-tert-Butyloxycarbonyl Dehydro Silodosin can be classified as:
The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin involves several key steps:
N-tert-Butyloxycarbonyl Dehydro Silodosin has a complex molecular structure characterized by:
The structural representation can be visualized through chemical drawing software or databases that provide 2D or 3D models.
N-tert-Butyloxycarbonyl Dehydro Silodosin participates in various chemical reactions, primarily involving:
These reactions are crucial for optimizing the efficacy and bioavailability of the drug .
The mechanism of action for N-tert-Butyloxycarbonyl Dehydro Silodosin involves:
N-tert-Butyloxycarbonyl Dehydro Silodosin exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
N-tert-Butyloxycarbonyl Dehydro Silodosin has several applications in scientific research and pharmaceutical development:
N-tert-Butyloxycarbonyl Dehydro Silodosin has the molecular formula C₃₀H₃₈F₃N₃O₆ and a molecular weight of 593.63 g/mol [1] [8]. This complex organic structure incorporates several functional groups critical to its chemical behavior, including:
The molecular weight reflects the compound's substantial size and structural complexity, which directly influences its physicochemical behavior and analytical characteristics. The presence of fluorine atoms contributes to its distinctive spectroscopic properties and enhances the compound's stability under various conditions [1].
Table 1: Molecular Composition Data
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₈F₃N₃O₆ |
Exact Molecular Mass | 593.2713 g/mol |
Elemental Composition | C 60.70%; H 6.45%; F 9.60%; N 7.08%; O 16.17% |
Degree of Unsaturation | 14 |
The systematic IUPAC name for this compound is (R)-tert-butyl (1-(7-carbamoyl-1-(3-hydroxypropyl)-1H-indol-5-yl)propan-2-yl)(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)carbamate [3] [8]. This nomenclature precisely defines:
The stereochemical integrity at the chiral center is maintained throughout the synthesis and purification processes, as evidenced by chiral HPLC analysis reported in regulatory documentation [3]. The absolute configuration is preserved through controlled reaction conditions to prevent racemization, which is essential for maintaining the compound's identity as a specified impurity in silodosin pharmaceutical products.
Comprehensive spectroscopic characterization of N-tert-Butyloxycarbonyl Dehydro Silodosin includes multiple analytical techniques that provide structural verification and purity assessment:
Fourier-Transform Infrared (FT-IR) Spectroscopy:
~1250 cm⁻¹ (C-O-C stretch of ether linkages) [3]
Mass Spectrometry:
N-tert-Butyloxycarbonyl Dehydro Silodosin exhibits the following key physicochemical properties:
Limited solubility in aliphatic hydrocarbons [1]
Acid-Base Properties:
The Boc group significantly reduces the basicity of the amine functionality [1] [5]
Thermal Stability:
Solutions in organic solvents demonstrate stability for several weeks at -20°C [1] [8]
Additional Properties:
Role of the Boc Protecting Group in Synthesis
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1